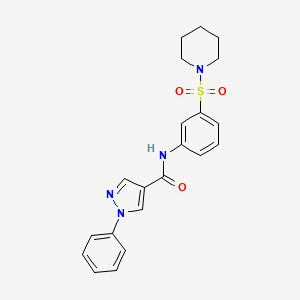![molecular formula C19H19N3O4S2 B7477728 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMB-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including pain modulation, appetite regulation, and immune function.
Mecanismo De Acción
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 exerts its effects by binding to and activating CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which is involved in a variety of physiological processes, including pain modulation, appetite regulation, and immune function. When activated, CB1 receptors are primarily responsible for the psychoactive effects of cannabinoids, while CB2 receptors are involved in immune function and inflammation.
Biochemical and Physiological Effects:
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 has been shown to have a variety of biochemical and physiological effects in the body. These include the activation of CB1 and CB2 receptors, which can lead to changes in pain perception, appetite, and immune function. 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 has also been shown to induce hypothermia in mice, which is a common effect of CB1 receptor activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for studying the physiological effects of these receptors. However, one limitation of using 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 is its potential for abuse and dependence, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for CB1 and CB2 receptors, which could be useful for studying the physiological effects of these receptors in more detail. Another area of interest is the development of novel synthetic cannabinoids with unique pharmacological profiles, which could lead to the discovery of new therapeutic targets for a variety of diseases and conditions.
Métodos De Síntesis
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 can be synthesized using a variety of methods, including the reaction of 2-methyl-2-oxo-1,3-dithiolane with 2-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product can then be sulfonated with chlorosulfonic acid and reacted with ammonia to form the final product.
Aplicaciones Científicas De Investigación
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 has been used extensively in scientific research to study the effects of cannabinoids on the body. One study found that 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 was able to activate CB1 and CB2 receptors with high potency, suggesting that it could be a useful tool for studying the physiological effects of these receptors. Another study found that 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 was able to induce hypothermia in mice, which is a common effect of CB1 receptor activation.
Propiedades
IUPAC Name |
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-8-9-14(12-15(13)18(23)21-19-20-10-11-27-19)28(24,25)22(2)16-6-4-5-7-17(16)26-3/h4-12H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAPRPAFLUOQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2OC)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)




![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)




